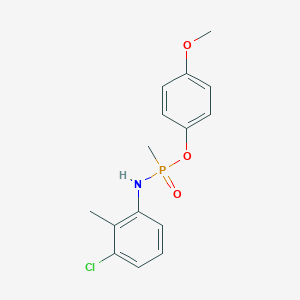![molecular formula C15H16N2OS B5816685 N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, also known as PTZ-343, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTZ-343 is a thiophene-based compound that has been synthesized using various methods to suit different research purposes.
作用机制
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By binding to a specific site on the receptor, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide enhances the activity of the receptor in response to GABA, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide are primarily related to its effects on GABA-A receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to increase the activity of GABA-A receptors in vitro, leading to increased inhibitory signaling in the brain. This effect has been associated with anxiolytic and anticonvulsant effects in animal models. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have sedative effects in animal studies.
实验室实验的优点和局限性
One advantage of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its selectivity for GABA-A receptors, which allows for more specific investigation of the role of these receptors in various neurological conditions. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been shown to have relatively low toxicity in animal studies. However, one limitation of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide is its relatively short half-life, which may limit its usefulness in certain experimental designs.
未来方向
There are several potential future directions for research on N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide. One area of interest is the role of GABA-A receptors in the development of psychiatric disorders such as depression and schizophrenia. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may have potential applications in the treatment of epilepsy or other neurological conditions characterized by abnormal excitability in the brain. Finally, further investigation into the pharmacokinetics and pharmacodynamics of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide may lead to the development of more effective and long-lasting compounds for scientific research purposes.
合成方法
The synthesis of N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been achieved through various methods, including the reaction of 2-bromo-1-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction of the intermediate with sodium borohydride. Another method involves the reaction of 2-chloro-1-phenylpyrrolidine with thiophene-2-carboxylic acid, followed by reduction with lithium aluminum hydride. Additionally, N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide can be synthesized through the reaction of 2-phenylpyrrolidine with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride.
科学研究应用
N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA-A receptors in the brain, as it is a selective positive allosteric modulator of these receptors. N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide has also been used to investigate the role of GABA-A receptors in the development of anxiety disorders and epilepsy.
属性
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-8-5-11-19-14)16-12-6-1-2-7-13(12)17-9-3-4-10-17/h1-2,5-8,11H,3-4,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXVXSUCOUJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5816702.png)
